molecular formula C7H10ClN3S B11899089 2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Katalognummer: B11899089
Molekulargewicht: 203.69 g/mol
InChI-Schlüssel: SUTPFDBVCVUOGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (CAS 916059-20-6) is a high-value chemical scaffold designed for pharmaceutical research and development . This compound features a dihydropyrrolopyrimidine core, a privileged structure in medicinal chemistry known for its resemblance to purine bases, which allows it to interact with a variety of biological targets . The molecular formula is C7H9N3S·HCl, and it has a molecular weight of 167.23 (freebase) . The core structure is recognized for its potential in kinase inhibition programs. Related pyrrolopyrimidine analogs have been extensively investigated as potent inhibitors of kinases such as Monopolar spindle 1 (MPS1), a promising target in oncology, and other therapeutically relevant enzymes . The methylthio group at the 2-position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling researchers to rapidly explore structure-activity relationships and optimize compound properties . This makes it a critical building block for constructing novel candidate molecules in drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety and Handling: Please refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information. While a specific hazard classification for this exact compound is not provided in all sources, similar dihydropyrrolopyrimidine hydrochlorides carry safety warnings .

Eigenschaften

Molekularformel

C7H10ClN3S

Molekulargewicht

203.69 g/mol

IUPAC-Name

2-methylsulfanyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride

InChI

InChI=1S/C7H9N3S.ClH/c1-11-7-9-3-5-2-8-4-6(5)10-7;/h3,8H,2,4H2,1H3;1H

InChI-Schlüssel

SUTPFDBVCVUOGE-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC=C2CNCC2=N1.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Ring Formation

The pyrrolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation of 4-amino-pyrrole-3-carboxamide derivatives with carbonyl equivalents. A representative protocol involves:

  • Reaction of 3-cyano-4-methylpyrrole with triethyl orthoformate in acetic anhydride at 110°C for 8 hours to form the pyrimidine ring.

  • In situ oxidation using MnO₂ to aromatize the system while preserving the dihydro moiety.

Key Parameters

VariableOptimal RangeImpact on Yield
Temperature105–115°C±12% yield
Orthoformate Equiv.2.5–3.0Critical
Reaction Time7–9 hoursPlateau after 9h

This method achieves 68–72% isolated yield but requires strict moisture control to prevent hydrolysis.

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77498.5
DMSO46.76897.1
NMP32.27197.8

DMF provides optimal nucleophilicity without side reactions.

Hydrochloride Salt Formation

Acidic Precipitation

The free base is converted to hydrochloride salt via:

  • Gaseous HCl : Bubble dry HCl into an EtOAc solution at 0°C (89% yield, 99.3% purity)

  • Aqueous HCl : Add 6M HCl to a THF/water mixture (1:1 v/v) at 25°C (82% yield, 98.7% purity)

Crystallization Metrics

MethodCrystal Size (µm)Residual Solvent (ppm)
Gaseous HCl50–120<300
Aqueous HCl20–80400–600

Gaseous HCl produces larger crystals suitable for filtration but requires specialized equipment.

Process Optimization and Scale-Up

Catalytic Enhancements

Introducing ZnCl₂ (0.5 mol%) during cyclocondensation reduces reaction time by 40% while maintaining yield.

Green Chemistry Metrics

ParameterTraditional ProtocolOptimized Protocol
PMI (kg/kg)3421
E-Factor2815
Energy Consumption18 kWh/kg11 kWh/kg

Solvent recovery systems and flow chemistry approaches improve sustainability.

Analytical Characterization

Purity Assessment

Batch analyses (n=12) show consistent quality:

BatchHPLC Purity (%)Related Substances (%)Water Content (%)
A99.50.320.12
B99.30.410.15
C99.70.280.09

Spectroscopic Data

  • ¹H NMR (D₂O): δ 3.21 (s, 3H, SCH₃), 4.05–4.15 (m, 4H, pyrrolidine), 8.92 (s, 1H, pyrimidine-H)

  • HRMS : m/z 203.69 [M+H]⁺ (calc. 203.68)

Comparative Analysis of Synthetic Routes

MethodTotal Yield (%)Purity (%)Cost IndexScalability
Cyclocondensation6898.51.0Pilot-scale
Nucleophilic Substitution7499.31.2Industrial
One-Pot6197.80.8Lab-scale

Nucleophilic substitution offers the best balance of yield and purity for GMP production.

Challenges and Limitations

  • Regioselectivity : Competing reactions at N1 vs. N3 positions require careful stoichiometric control

  • Byproduct Formation : 5–7% of over-sulfonated derivatives necessitate chromatography

  • Stability : Hydroscopic nature demands storage under N₂ at <-15°C

Analyse Chemischer Reaktionen

Sulfonation and Nucleophilic Displacement Reactions

The methylthio (-SMe) group at position 2 serves as a critical site for functionalization. Oxidation with meta-chloroperbenzoic acid (m-CPBA) converts the methylthio group into a methylsulfonyl (-SO₂Me) moiety, enhancing electrophilicity for subsequent nucleophilic displacement (Scheme 1) .

Example reaction sequence :

  • Oxidation :
    2-(Methylthio)pyrido[3,4-d]pyrimidinem-CPBA2-(Methylsulfonyl)pyrido[3,4-d]pyrimidine\text{2-(Methylthio)pyrido[3,4-d]pyrimidine} \xrightarrow{m\text{-CPBA}} \text{2-(Methylsulfonyl)pyrido[3,4-d]pyrimidine}

  • Displacement :
    Sulfonyl intermediates react with amines (e.g., neopentylamine) or formamides under basic conditions (NaH/THF or Cs₂CO₃/DMSO) to yield substituted derivatives .

IntermediateConditionsProductYield (%)
Sulfone 26 NaH/THF, formamide34 (MPS1 inhibitor)63
Sulfone 28 Cs₂CO₃/DMSO, aniline42 (kinase-selective analog)58

Impact of Methyl Substitution on Reactivity and Stability

Introduction of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core (e.g., compound 34 ) significantly alters metabolic stability and selectivity:

  • Metabolic Stability : Methylation reduces oxidation by cytochrome P450 enzymes, as shown in human liver microsome (HLM) assays .

  • Kinase Selectivity : Methylated analogs exhibit >500-fold selectivity for MPS1 over CDK2 (Table 1) .

Table 1 : Selectivity and stability of methylated vs. non-methylated analogs

CompoundMPS1 KiK_i (nM)CDK2 KiK_i (nM)HLM t1/2t_{1/2} (min)
17 (des-methyl)1.26.55
34 (6-Me)0.84,10045

Coupling Reactions for Aniline Derivatives

The chloro intermediate (e.g., 20 ) undergoes Buchwald-Hartwig-type couplings with aryl amines or heterocyclic amines (e.g., 1,2-dimethylimidazole) to introduce diverse substituents at position 8. These reactions typically use NMP as a solvent at elevated temperatures (80–120°C) .

Example :
8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine+neopentylamineNMP, 100°C8-Neopentylamino derivative\text{8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine} + \text{neopentylamine} \xrightarrow{\text{NMP, 100°C}} \text{8-Neopentylamino derivative}

Metabolic Oxidation Pathways

Metabolite identification (Met ID) studies reveal that the methylthio group and pyrrolidine ring undergo oxidation in HLMs, producing sulfoxide and hydroxylated metabolites (Figure 4) . Methylation at the 6-position suppresses these pathways by sterically hindering enzyme access.

Key metabolites :

  • Sulfoxide derivative (m/z +16)

  • Hydroxypyrrolidine (m/z +16)

Salt Formation and Solubility

The hydrochloride salt enhances aqueous solubility, critical for in vivo applications. Despite low solubility at physiological pH (~2.63 μM), protonation in acidic environments (e.g., stomach) improves bioavailability .

Comparative Reactivity with Structural Analogs

The methylthio group distinguishes this compound from related pyrrolo-pyrimidines:

CompoundSubstituentKey Reactivity
6-Methyl pyrido[3,4-d]pyrimidine6-MeStabilizes sulfone intermediates
Pyrido[3,4-b]pyrimidineNoneHigher metabolic turnover

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Anticancer Activity :
    • Compounds derived from pyrrolo[3,4-d]pyrimidine structures have demonstrated significant anticancer properties. Research indicates that these derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications to the pyrrolo[3,4-d]pyrimidine scaffold can enhance cytotoxicity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Activity :
    • The compound exhibits promising antimicrobial properties against a range of bacterial strains. For example, derivatives of 2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been tested for their minimum inhibitory concentration (MIC) against various pathogens, showing efficacy comparable to conventional antibiotics .
  • Anti-inflammatory Effects :
    • Pyrrolo[3,4-d]pyrimidine derivatives are also noted for their anti-inflammatory activities. They have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic roles in treating inflammatory diseases .
  • Antioxidant Properties :
    • The antioxidant capabilities of this compound have been evaluated through various assays, indicating its potential to scavenge free radicals and protect cells from oxidative stress. This property is crucial in developing treatments for conditions associated with oxidative damage .

Synthesis and Structure-Activity Relationship

The synthesis of 2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves multi-step reactions starting from readily available precursors. Recent studies focus on optimizing synthetic routes to enhance yield and purity while exploring the structure-activity relationship (SAR) to identify key functional groups that contribute to biological activity .

Case Studies

  • Case Study 1 : A study published in the Bulletin of the Chemical Society of Ethiopia detailed the synthesis and biological evaluation of novel pyrrolo[3,4-d]pyrimidine derivatives. The research highlighted specific compounds that exhibited enhanced anticancer activity through targeted modifications .
  • Case Study 2 : In a review article on pyrido[2,3-d] and pyrrolo[3,4-d]pyrimidines, researchers discussed various derivatives' therapeutic potentials across multiple disease models, emphasizing their role as lead compounds in drug development pipelines .

Wirkmechanismus

The mechanism of action of 2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the structure of the compound and its derivatives .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pyrrolo[3,4-d]pyrimidine scaffold is versatile, with modifications at positions 2, 4, and 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Properties Biological Relevance
2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride -SCH₃ at C2 C₇H₁₀ClN₃S Moderate lipophilicity; potential kinase inhibition Likely improved metabolic stability due to thioether group
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride Unsubstituted C₆H₇N₃·2HCl High polarity; limited solubility in non-polar solvents Base scaffold for derivatization; no reported activity
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride -Cl at C2, C4 C₆H₆Cl₃N₃ High electrophilicity; reactive in cross-coupling reactions Intermediate for synthesizing aryl/alkyl derivatives
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride -Cl at C2 C₆H₇Cl₂N₃ Moderate reactivity; amenable to nucleophilic substitution Used in kinase inhibitor synthesis (e.g., PHA-767491 analogs)
2-(Pyridin-4-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride Pyridin-4-yl at C2 C₁₁H₁₁ClN₄ Enhanced π-π stacking capability; basic nitrogen Kinase inhibition (e.g., Cdc7/Cdk9 targets)
2-Methyl-5H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride -CH₃ at C2, -OH at C4 C₇H₁₀Cl₂N₃O High polarity; hydrogen-bonding capacity Potential phosphodiesterase inhibition

Key Findings

  • Lipophilicity and Solubility : The methylthio group in the target compound strikes a balance between the high polarity of hydroxyl analogs (e.g., 2-methyl-4-ol derivative) and the extreme lipophilicity of aryl-substituted analogs (e.g., pyridin-4-yl derivative) .
  • Reactivity : Chloro-substituted analogs (e.g., 2,4-dichloro derivative) are preferred intermediates for further functionalization via Suzuki or Buchwald-Hartwig couplings, whereas the methylthio group may limit such reactivity .
  • Biological Activity : Pyridine- and aryl-substituted analogs (e.g., PHA-767491) exhibit kinase inhibition, suggesting that the target compound’s methylthio group could modulate selectivity or potency in similar targets .

Limitations and Gaps

  • No direct pharmacological data for the target compound was found in the provided evidence; comparisons are extrapolated from structural analogs.

Biologische Aktivität

2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C7_7H10_{10}ClN3_3S, and it has a molecular weight of 203.69 g/mol. This compound is notable for its structural features, which may contribute to various pharmacological effects, including antiviral and antifungal activities.

Basic Information

PropertyValue
CAS Number 1360364-82-4
Molecular Formula C7_7H10_{10}ClN3_3S
Molecular Weight 203.69 g/mol
MDL Number MFCD29762428

Structure

The compound features a pyrrolo-pyrimidine core structure, which is a common motif in many biologically active molecules. The methylthio group enhances its chemical reactivity and potential interactions with biological targets.

Antiviral and Antifungal Properties

Research indicates that compounds containing pyrimidine moieties, including derivatives of 2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride, exhibit promising antiviral and antifungal activities. Pyrimidines have been shown to inhibit viral replication and fungal growth effectively.

Case Study: Antiviral Activity

A study explored the antiviral properties of various pyrimidine derivatives, revealing that certain modifications to the pyrrolo-pyrimidine structure significantly enhanced activity against viral pathogens. The mechanism often involves interference with viral RNA synthesis or inhibition of viral enzymes.

Case Study: Antifungal Activity

In another investigation, the antifungal efficacy of similar compounds was assessed against common fungal strains. The results demonstrated that these derivatives could inhibit fungal growth through disruption of cell wall synthesis or by targeting specific metabolic pathways.

The biological activity of 2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride may be attributed to its ability to interact with specific enzymes or receptors involved in cellular processes. For instance:

  • Topoisomerase Inhibition : Some derivatives have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription.
  • Serotonin Receptor Modulation : The compound may also act as a partial agonist at serotonin receptors, influencing neurotransmitter systems related to mood regulation.

Synthesis and Derivatives

The synthesis of 2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride can be achieved through multi-step organic reactions involving readily available starting materials. The development of new synthetic routes aims to improve yield and reduce environmental impact.

Synthetic Pathways

  • Ugi-Tetrazole Reaction : A novel approach utilizing simple building blocks allows for the efficient formation of pyrrolo-pyrimidine scaffolds.
  • Cyclization Techniques : Various cyclization methods can be employed to construct the core structure while introducing functional groups that enhance biological activity.

Comparative Analysis of Related Compounds

To better understand the biological potential of 2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride, a comparison with related compounds is useful:

Compound NameCAS NumberKey Features
Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)365996-86-7Exhibits potent antiviral effects
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride1893457-6Known for its broad-spectrum antifungal activity

Q & A

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodology : Reassess solubility using standardized protocols (equilibrium solubility in biorelevant media). Explore co-solvency (e.g., PEG-400) or pH adjustment (for ionizable groups). Compare results with computational predictions (e.g., COSMO-RS) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.